Ethyl 3-methoxypropionate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-methoxypropionate and related compounds involves catalytic processes and reactions with other chemical entities. For example, the catalytic synthesis process of methyl 3-methoxypropionate from methanol and methyl acrylate using sodium hydroxide as a catalyst demonstrates the chemical's potential for efficient production under optimized conditions, achieving yields of over 97% with high purity (Zhang Ji-bo, 2011).
Molecular Structure Analysis
The molecular structure of Ethyl 3-methoxypropionate and its derivatives plays a crucial role in its reactivity and physical properties. Studies such as the investigation into polarized electronic structures and hydrogen-bonded supramolecular assembly in derivatives of Ethyl 3-methoxypropionate reveal the importance of intramolecular interactions and molecular geometry in determining the compound's chemical behavior (A. Yépes et al., 2012).
Chemical Reactions and Properties
Ethyl 3-methoxypropionate participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For instance, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones showcases its utility in organic synthesis (M. Y. Shandala et al., 1984).
Physical Properties Analysis
The physical properties of Ethyl 3-methoxypropionate, such as density and viscosity, are essential for its application in various chemical processes. Research on the density and viscosity of binary mixtures of Ethyl 3-ethoxypropionate provides valuable data for understanding how the compound behaves in solutions, affecting its use in synthesis and manufacturing processes (Jui-Tang Chen & Wonghil Chang, 2005).
Chemical Properties Analysis
The chemical properties of Ethyl 3-methoxypropionate, including reactivity and stability, are influenced by its molecular structure and environmental conditions. Studies on its reactivity with various chemical groups and conditions can lead to the development of novel synthetic pathways and materials (H. Pham et al., 2020).
Scientific Research Applications
Ethyl 3-methoxypropionate is used in the catalyzed polymerization of lactones, contributing to the selective cleavage of acyl-oxygen bonds (Noltes et al., 1970).
It serves as a precursor for various important compounds, including methyl acrylate and acrylamide, in biochemical processes (Vidra & Németh, 2017).
Ethyl 3-methoxypropionate is involved in lipase-catalyzed reactions, enhancing reaction rates in specific aminolysis processes (Cammenberg et al., 2006).
The compound has applications in synthesis processes, like in the preparation of methyl 3-methoxypropionate, demonstrating high yield and purity in optimized conditions (Ji-bo, 2011).
It is identified as a byproduct or artifact in certain analytical procedures, such as gas chromatographic analysis of cinnamic acid (Warnaar, 1976).
Ethyl 3-methoxypropionate and its related compounds have been studied for their teratogenic potential in biochemical research (Rawlings et al., 1985).
In physical chemistry, it's used to study properties like density and viscosity in mixtures (Chen & Chang, 2005).
properties
IUPAC Name |
ethyl 3-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHLFUALMUWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073392 | |
Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methoxypropionate | |
CAS RN |
10606-42-5 | |
Record name | Ethyl 3-methoxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10606-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 3-methoxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-Methoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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